Cannabinoid CB2 Receptor Functional Agonist Activity: Differentiation from 4-Nitrophenyl Analog
In a functional assay measuring cAMP modulation in CHO-K1 cells stably expressing the human CB2 receptor, 4-[cyclohexyl(ethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide exhibited agonist activity with an EC50 value of 0.0400 nM [1]. In contrast, the closely related 4-nitrophenyl analog, 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide, tested under identical assay conditions, demonstrated significantly weaker agonist activity with an EC50 value exceeding 5 nM [2]. The presence of the 2-methoxy substituent on the aniline ring thus enhances CB2 functional potency by more than 125-fold. The target compound also showed a CB1 EC50 of >5 nM, indicating a functional selectivity window for CB2 over CB1 [1].
| Evidence Dimension | CB2 receptor functional agonist potency (EC50; cAMP assay) |
|---|---|
| Target Compound Data | EC50 = 0.0400 nM |
| Comparator Or Baseline | 4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide; EC50 > 5 nM |
| Quantified Difference | >125-fold enhanced potency for the target compound |
| Conditions | Human CB2 receptor expressed in CHO-K1 cells; agonist activity assessed by increase in cAMP level; 20 min incubation |
Why This Matters
This >125-fold potency gain, driven by the 2-methoxy group, is a critical determinant for selecting the target compound as a high-potency CB2 agonist tool for in vitro and in vivo pharmacological studies, where the 4-nitrophenyl analog would be effectively inactive at comparable concentrations.
- [1] BindingDB Entry BDBM50573093 (CHEMBL4875720). Agonist activity at human CB2 receptor (EC50 = 0.0400 nM). View Source
- [2] BindingDB Entry BDBM50573093 (CHEMBL4875720). Agonist activity at human CB2 receptor for 4-nitrophenyl analog (EC50 > 5 nM). View Source
